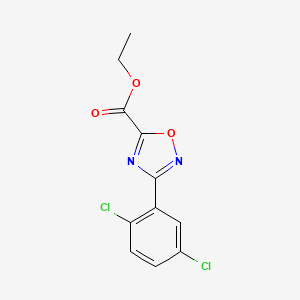

Ethyl 3-(2,5-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate

Description

Ethyl 3-(2,5-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 2,5-dichlorophenyl group and at the 5-position with an ethyl carboxylate moiety. The 1,2,4-oxadiazole ring is known for its metabolic stability and versatility in medicinal chemistry, often serving as a bioisostere for esters or amides. The 2,5-dichlorophenyl substituent introduces electron-withdrawing effects and hydrophobic character, which may enhance binding affinity in biological systems .

Properties

Molecular Formula |

C11H8Cl2N2O3 |

|---|---|

Molecular Weight |

287.10 g/mol |

IUPAC Name |

ethyl 3-(2,5-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate |

InChI |

InChI=1S/C11H8Cl2N2O3/c1-2-17-11(16)10-14-9(15-18-10)7-5-6(12)3-4-8(7)13/h3-5H,2H2,1H3 |

InChI Key |

WBSDWLZPGGDHEK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethyl 3-(2,5-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate

General Synthetic Strategy

The synthesis of this compound typically proceeds via the cyclization of appropriately substituted amidoximes with activated esters or their equivalents. The key steps involve:

- Amidoxime formation: Conversion of 2,5-dichlorobenzonitrile to the corresponding amidoxime by reaction with hydroxylamine hydrochloride.

- Cyclization: Reaction of the amidoxime with ethyl chlorooxoacetate or similar activated esters under reflux conditions in an aprotic solvent, often in the presence of a base or catalyst, to form the 1,2,4-oxadiazole ring.

This approach exploits the nucleophilic attack of the amidoxime nitrogen on the electrophilic carbonyl carbon of the activated ester, followed by ring closure and elimination to yield the oxadiazole heterocycle.

Detailed Synthetic Procedure

Amidoxime Preparation

- Starting material: 2,5-Dichlorobenzonitrile

- Reagents: Hydroxylamine hydrochloride

- Solvent: Ethanol/water mixture (1:1)

- Conditions: Heating at 80°C for approximately 6 hours

- Outcome: Formation of 2,5-dichlorophenyl amidoxime intermediate

Cyclization to 1,2,4-Oxadiazole

- Reagents: Ethyl chlorooxoacetate

- Catalyst/Base: Pyridine or triethylamine

- Solvent: Dry tetrahydrofuran (THF) or dimethylformamide (DMF)

- Conditions: Reflux at 60–80°C for 12–24 hours

- Monitoring: Thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7)

- Purification: Silica gel chromatography followed by recrystallization from ethanol

Alternative Synthetic Routes and Industrial Methods

Industrial synthesis may utilize continuous flow reactors to improve yield and scalability. Optimization of reaction parameters such as temperature, solvent polarity, and reagent concentration is critical for maximizing efficiency. Automated systems can control reaction times and conditions precisely, reducing side reactions and improving purity.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 2,5-Dichlorobenzonitrile + Hydroxylamine hydrochloride | Ethanol/water (1:1), 80°C, 6 h | 2,5-Dichlorophenyl amidoxime | ~80* | |

| 2 | Amidoxime + Ethyl chlorooxoacetate + Pyridine | THF or DMF, reflux 12–24 h | This compound | 70–85* |

*Yields are approximate based on analogous oxadiazole syntheses reported in literature.

Analysis of Preparation Methods

Reaction Mechanism Insights

The cyclization mechanism involves nucleophilic attack by the amidoxime nitrogen on the electrophilic carbonyl carbon of the ethyl chlorooxoacetate, forming an intermediate that undergoes intramolecular cyclization and elimination of HCl to form the 1,2,4-oxadiazole ring. The presence of a base such as pyridine facilitates deprotonation and scavenging of HCl, driving the reaction forward.

Optimization Parameters

- Solvent choice: Aprotic solvents like THF or DMF improve solubility and reaction rates.

- Temperature: Elevated temperatures (60–80°C) enhance cyclization efficiency.

- Catalyst/base: Pyridine or triethylamine improves yield by neutralizing acid byproducts.

- Reaction time: Prolonged reflux (12–24 hours) ensures completion.

- Purification: Chromatographic techniques and recrystallization yield high-purity products.

Comparative Synthetic Routes for Oxadiazoles

Other synthetic methods for related oxadiazoles include:

- Cyclization of acylhydrazides with carbon disulfide under alkaline conditions followed by acidification and dehydration.

- Use of dehydrating agents such as phosphorus oxychloride or carbodiimide derivatives for ring closure.

- Oxidative cyclization of thiosemicarbazides with oxidants like potassium iodide in basic media.

These methods, however, are more commonly applied to 1,3,4-oxadiazole derivatives and may require adaptation for 1,2,4-oxadiazole synthesis.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,5-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Ethyl 3-(2,5-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Agriculture: The compound is studied for its potential use as a pesticide or herbicide.

Materials Science: It is explored for its potential in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,5-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Ethyl 3-(4-Chlorophenyl)-1,2,4-Oxadiazole-5-Carboxylate (CAS 163719-69-5)

- Molecular Formula : C₁₁H₉ClN₂O₃

- Molecular Weight : 252.65 g/mol

- Key Differences: Single chlorine substituent at the 4-position of the phenyl ring. Higher solubility in polar solvents due to less steric hindrance .

Ethyl 3-(2,6-Dichlorobenzyl)-1,2,4-Oxadiazole-5-Carboxylate (CAS 1246056-08-5)

- Molecular Formula : C₁₂H₁₀Cl₂N₂O₃

- Molecular Weight : 301.12 g/mol

- Key Differences :

- Benzyl group substituted with chlorines at 2 and 6 positions.

- Increased lipophilicity due to the benzyl group, which may enhance membrane permeability but reduce aqueous solubility.

- Steric hindrance from the 2,6-dichloro substitution could limit rotational freedom, affecting binding to target proteins .

Substituent Type and Steric Effects

Ethyl 3-Methyl-1,2,4-Oxadiazole-5-Carboxylate (CAS 40019-21-4)

- Molecular Formula : C₆H₈N₂O₃

- Molecular Weight : 156.14 g/mol

- Key Differences :

Ethyl 3-(tert-Butyl)-1,2,4-Oxadiazole-5-Carboxylate (CAS 163719-73-1)

- Molecular Formula : C₁₀H₁₆N₂O₃

- Molecular Weight : 212.25 g/mol

- Lower polarity compared to chlorine-substituted analogs, leading to poorer solubility in aqueous media .

Complex Heterocyclic Derivatives

Ethyl 3-(4-Ethyl-3,5-Dioxo-2-Phenyl-2,3,4,5-Tetrahydro-1,2,4-Triazin-6-yl)-1,2,4-Oxadiazole-5-Carboxylate

- Key Features: Fusion of oxadiazole with a triazine ring.

Ethyl 5-{[N-(4-Chlorophenyl)Benzenesulfonamido]Methyl}-4,5-Dihydro-1,2-Oxazole-3-Carboxylate

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Aqueous Solubility |

|---|---|---|---|

| Ethyl 3-(2,5-dichlorophenyl)-oxadiazole | ~287.1 | ~3.2 | Low |

| Ethyl 3-(4-chlorophenyl)-oxadiazole | 252.65 | ~2.8 | Moderate |

| Ethyl 3-(2,6-dichlorobenzyl)-oxadiazole | 301.12 | ~3.5 | Very Low |

Notes:

- The 2,5-dichloro substitution balances lipophilicity and electronic effects, making it intermediate in solubility among analogs.

- Benzyl-substituted derivatives exhibit the highest LogP values due to added hydrophobic groups .

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-(2,5-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted amidoximes with activated esters (e.g., ethyl chlorooxoacetate). Key steps include:

- Amidoxime Preparation : React 2,5-dichlorobenzonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours .

- Cyclization : Treat the amidoxime with ethyl chlorooxoacetate in dry THF under reflux (70°C) for 12–24 hours, using pyridine as a catalyst .

- Optimization : Adjust solvent polarity (e.g., DMF for faster kinetics) or temperature (60–80°C) to enhance yield. Monitor progress via TLC (ethyl acetate/hexane, 3:7) and purify via silica gel chromatography .

Q. Table 1: Synthetic Routes for Analogous Oxadiazoles

| Precursor | Reagent/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 2-Bromo-4-methylbenzamidoxime | Ethyl chlorooxoacetate, THF | 78 | |

| 4-Methoxyphenylamidoxime | Ethyl oxalyl chloride, DMF | 85 |

Q. How is this compound structurally characterized?

Methodological Answer:

- NMR Spectroscopy : H NMR (CDCl₃) identifies aromatic protons (δ 7.4–8.1 ppm) and ester groups (δ 1.3–4.4 ppm). C NMR confirms oxadiazole ring carbons (δ 160–170 ppm) .

- X-ray Crystallography : Use SHELX-2018 for structure refinement. Key parameters: space group , Z = 4, R-factor < 0.05 .

- Mass Spectrometry : ESI-MS (m/z) calculates molecular ion [M+H]⁺ at 315.0 (C₁₁H₈Cl₂N₂O₃) .

Q. What initial biological screening approaches are used for this compound?

Methodological Answer:

- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Use ciprofloxacin as a positive control .

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations. Compare with doxorubicin .

- Enzyme Inhibition : Assess IC₅₀ against COX-2 or tubulin using fluorometric assays .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., variable antimicrobial efficacy) be resolved?

Methodological Answer:

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >98% .

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 3-(4-chlorophenyl) derivatives) to identify substituent effects .

- Experimental Reproducibility : Standardize inoculum size (1×10⁶ CFU/mL) and incubation time (18–24 hours) across labs .

Q. What strategies are used to study the compound’s mechanism of action in anticancer activity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to tubulin’s colchicine site (PDB: 1SA0). Validate with MM/GBSA binding energy calculations .

- Flow Cytometry : Assess apoptosis via Annexin V/PI staining in treated vs. untreated cells .

- Western Blotting : Quantify caspase-3/9 activation and Bcl-2/Bax ratios .

Q. Table 2: Key Interactions in Tubulin Binding

| Residue | Interaction Type | Bond Distance (Å) |

|---|---|---|

| β-Tubulin Cys241 | H-bond | 2.8 |

| α-Tubulin Leu248 | Hydrophobic | 3.5 |

Q. How can computational modeling predict substituent effects on bioactivity?

Methodological Answer:

- QSAR Models : Develop using Gaussian09 (B3LYP/6-31G*) to correlate Cl substituent position with logP and IC₅₀ .

- ADMET Prediction : Use SwissADME to optimize logS (>−4) and BBB permeability (<0.1) .

- Free Energy Perturbation (FEP) : Simulate 2,5-dichloro vs. 3,5-dichloro analogs to quantify binding affinity differences .

Q. What challenges arise in crystallographic analysis, and how are they addressed?

Methodological Answer:

- Twinned Crystals : Use SHELXD for initial phasing and SHELXL-2019 for refinement. Apply TWIN/BASF commands for detwinning .

- Disorder Handling : Refine split positions for flexible ester groups with occupancy constraints .

- Data Quality : Collect high-resolution (<1.0 Å) data at 100 K using synchrotron radiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.